CART (55-102) (humain)

Vue d'ensemble

Description

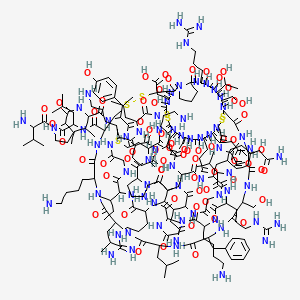

Le transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) est un fragment peptidique dérivé du transcript régulé par la cocaïne et l’amphétamine (CART). Ce peptide est connu pour son activité puissante de suppression de l’appétit et est étroitement associé aux actions de la leptine et du neuropeptide Y . La séquence de ce peptide est Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr-Gly-Gln-Val-Pro-Met-Cys-Asp-Ala-Gly-Glu-Gln-Cys-Ala-Val-Arg-Lys-Gly-Ala-Arg-Ile-Gly-Lys-Leu-Cys-Asp-Cys-Pro-Arg-Gly-Thr-Ser-Cys-Asn-Ser-Phe-Leu-Leu-Lys-Cys-Leu .

Applications De Recherche Scientifique

CART (55-102) (human) has a wide range of scientific research applications:

Mécanisme D'action

Le transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) exerce ses effets en interagissant avec des récepteurs spécifiques dans le cerveau, bien que les récepteurs exacts ne soient pas entièrement identifiés . Il est connu pour inhiber l’alimentation induite par le neuropeptide Y et réduire la neuroinflammation en inhibant la dipeptidyl-peptidase 4 (DPP4) dans les astrocytes . Cela conduit à une diminution des cytokines pro-inflammatoires comme le TNFα et l’IL-6, contribuant à ses effets anorexiants et anti-inflammatoires .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

CART (55-102) (human) is an endogenous satiety factor with potent appetite-suppressing activity. It interacts closely with leptin and neuropeptide Y, both of which are critical regulators of energy balance . The peptide’s sequence includes several disulfide bridges that contribute to its stability and function. CART (55-102) (human) interacts with various enzymes and proteins, including dipeptidyl-peptidase 4 (DPP4), which plays a role in its regulatory mechanisms . The interaction with DPP4 is particularly significant as it influences the peptide’s stability and activity in biochemical reactions.

Cellular Effects

CART (55-102) (human) exerts significant effects on various cell types and cellular processes. It has been shown to inhibit food intake by interacting with neurons in the hypothalamus, a brain region involved in hunger regulation . Additionally, CART (55-102) (human) influences cell signaling pathways, including those involving serotonin (5HT) neurons in the dorsal raphe nucleus (DRN), which are associated with anxiety and stress responses . The peptide also affects gene expression related to feeding behavior and energy expenditure.

Molecular Mechanism

The molecular mechanism of CART (55-102) (human) involves its interaction with specific receptors and enzymes. Although the exact receptor for CART peptides has not been identified, it is known to exert its effects through receptor-independent mechanisms . CART (55-102) (human) inhibits DPP4 in astrocytes, reducing neuroinflammation and modulating pain transmission in the spinal cord . This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CART (55-102) (human) have been observed to change over time. The peptide is stable in lyophilized form for up to six months at 0-5°C and remains active for up to five days after rehydration . Long-term studies have shown that chronic central infusion of CART (55-102) (human) leads to sustained inhibitory effects on food intake and body weight gain in both normal and obese animals . These effects are accompanied by decreases in plasma insulin and leptin levels, indicating its long-term impact on metabolic regulation.

Dosage Effects in Animal Models

The effects of CART (55-102) (human) vary with different dosages in animal models. In rats, intra-BLA (basolateral amygdala) infusions of CART (55-102) (human) at doses of 1, 2, and 4 μg/side produced dose-dependent effects on conditioned place preference (CPP) and conditioned place aversion (CPA) . Higher doses (4 μg/side) resulted in aversive effects, while lower doses (1 μg/side) did not produce significant behavioral changes. Chronic central infusion of CART (55-102) (human) also demonstrated marked inhibitory effects on food intake and body weight gain in both lean and high-fat-fed obese rats .

Metabolic Pathways

CART (55-102) (human) is involved in several metabolic pathways, particularly those related to energy homeostasis and appetite regulation. It interacts with enzymes such as DPP4, which modulates its activity and stability . The peptide’s role in inhibiting neuropeptide Y-induced feeding response highlights its involvement in metabolic flux and regulation of metabolite levels . Additionally, CART (55-102) (human) influences lipid oxidation and fuel utilization, contributing to its effects on body weight and energy balance .

Transport and Distribution

CART (55-102) (human) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . The peptide’s distribution is influenced by its interactions with leptin and neuropeptide Y, which are critical for its appetite-suppressing activity . Additionally, CART (55-102) (human) is distributed in the central nervous system, particularly in regions involved in feeding behavior and energy regulation .

Subcellular Localization

The subcellular localization of CART (55-102) (human) is crucial for its activity and function. The peptide is primarily localized in the hypothalamus, where it interacts with neurons involved in hunger regulation . It is also found in the dorsal raphe nucleus, where it modulates serotonin signaling and anxiety responses . The presence of disulfide bridges in its structure aids in its stability and targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular localization and activity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide . Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) pour obtenir une pureté ≥ 95% .

Méthodes de production industrielle

La production industrielle du transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés capables de gérer plusieurs chaînes peptidiques simultanément, garantissant un rendement et une pureté élevés. Le produit final est lyophilisé pour obtenir une poudre blanche stable .

Analyse Des Réactions Chimiques

Types de réactions

Le transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) subit principalement des réactions de formation et de clivage des liaisons peptidiques. Il ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courantes

La synthèse du transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) implique des réactifs tels que des acides aminés protégés, des agents de couplage comme le HBTU (O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluorophosphate) et des agents de déprotection comme l’acide trifluoroacétique (TFA) . Les réactions sont menées dans des conditions douces pour éviter la dégradation du peptide.

Principaux produits formés

Le principal produit formé est le peptide transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) lui-même. Au cours de la synthèse, des peptides protégés intermédiaires sont également formés, qui sont ensuite déprotégés et purifiés .

Applications de la recherche scientifique

Le transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires

CART (62-102) : Un autre fragment du transcript régulé par la cocaïne et l’amphétamine présentant des propriétés anorexiants similaires.

Unicité

Le transcript régulé par la cocaïne et l’amphétamine (CART) (55-102) (humain) est unique en raison de sa séquence spécifique et de la présence de plusieurs ponts disulfures, qui contribuent à sa stabilité et à son activité biologique . Sa capacité à interagir avec les voies du neuropeptide Y et de la leptine met en évidence son rôle distinct dans la régulation de l’appétit et l’homéostasie énergétique .

Propriétés

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C225H365N65O65S7/c1-24-117(17)177-215(347)248-100-168(302)252-130(48-30-35-76-227)186(318)265-143(89-112(7)8)200(332)280-155-106-359-358-105-154(279-194(326)140(74-86-356-23)263-213(345)160-56-44-85-290(160)221(353)176(116(15)16)285-196(328)136(66-70-162(231)296)253-167(301)99-247-185(317)144(92-124-58-62-126(294)63-59-124)268-189(321)132(50-32-37-78-229)257-187(319)131(49-31-36-77-228)258-192(324)139(69-73-171(306)307)261-201(333)146(93-125-60-64-127(295)65-61-125)273-217(349)178(118(18)25-2)287-214(346)161-57-43-84-289(161)220(352)174(234)114(11)12)209(341)271-148(95-172(308)309)197(329)250-119(19)180(312)244-98-166(300)254-137(68-72-170(304)305)191(323)260-138(67-71-163(232)297)193(325)277-153(207(339)251-121(21)182(314)284-175(115(13)14)216(348)264-134(53-40-81-242-224(237)238)188(320)256-128(47-29-34-75-226)183(315)245-97-165(299)249-120(20)181(313)255-135(195(327)286-177)54-41-82-243-225(239)240)104-357-360-107-156-208(340)270-147(94-164(233)298)203(335)275-151(102-291)205(337)269-145(91-123-45-27-26-28-46-123)202(334)267-142(88-111(5)6)199(331)266-141(87-110(3)4)198(330)259-133(51-33-38-79-230)190(322)278-157(211(343)274-150(222(354)355)90-113(9)10)108-361-362-109-158(282-204(336)149(96-173(310)311)272-210(155)342)219(351)288-83-42-55-159(288)212(344)262-129(52-39-80-241-223(235)236)184(316)246-101-169(303)283-179(122(22)293)218(350)276-152(103-292)206(338)281-156/h26-28,45-46,58-65,110-122,128-161,174-179,291-295H,24-25,29-44,47-57,66-109,226-230,234H2,1-23H3,(H2,231,296)(H2,232,297)(H2,233,298)(H,244,312)(H,245,315)(H,246,316)(H,247,317)(H,248,347)(H,249,299)(H,250,329)(H,251,339)(H,252,302)(H,253,301)(H,254,300)(H,255,313)(H,256,320)(H,257,319)(H,258,324)(H,259,330)(H,260,323)(H,261,333)(H,262,344)(H,263,345)(H,264,348)(H,265,318)(H,266,331)(H,267,334)(H,268,321)(H,269,337)(H,270,340)(H,271,341)(H,272,342)(H,273,349)(H,274,343)(H,275,335)(H,276,350)(H,277,325)(H,278,322)(H,279,326)(H,280,332)(H,281,338)(H,282,336)(H,283,303)(H,284,314)(H,285,328)(H,286,327)(H,287,346)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,354,355)(H4,235,236,241)(H4,237,238,242)(H4,239,240,243) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCZAYAPDLTVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)C)N)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C225H365N65O65S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5245 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)